molecular formula C17H25N3O2 B497233 (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone CAS No. 927640-66-2

(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone

Cat. No.: B497233
CAS No.: 927640-66-2
M. Wt: 303.4g/mol
InChI Key: WCQTYQGBSMUBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a piperidine ring through a methanone linkage

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 4-(4-methoxyphenyl)piperazine.

    Formation of the Piperidine Intermediate: Separately, piperidine is reacted with formaldehyde to form piperidin-1-ylmethanol.

    Coupling Reaction: The final step involves the coupling of 4-(4-methoxyphenyl)piperazine with piperidin-1-ylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under mild conditions.

    Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-hydroxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone.

    Reduction: Formation of (4-(4-methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Pharmaceutical Research: It is used in the study of drug-receptor interactions and the development of receptor agonists and antagonists.

    Biological Research: It is used in the study of cellular signaling pathways and the modulation of neurotransmitter systems.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Hydroxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone: Similar structure with a hydroxyl group instead of a methoxy group.

    (4-(4-Chlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone: Similar structure with a chlorine atom instead of a methoxy group.

    (4-(4-Methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets and modulate their activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-22-16-7-5-15(6-8-16)18-11-13-20(14-12-18)17(21)19-9-3-2-4-10-19/h5-8H,2-4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQTYQGBSMUBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.